molecular formula C14H6ClIO2S B14296383 2-Chloro-3-(5-iodothiophen-2-yl)naphthalene-1,4-dione CAS No. 112616-34-9

2-Chloro-3-(5-iodothiophen-2-yl)naphthalene-1,4-dione

Cat. No.: B14296383
CAS No.: 112616-34-9
M. Wt: 400.62 g/mol
InChI Key: YEEFPIZYVBUFBL-UHFFFAOYSA-N
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Description

2-Chloro-3-(5-iodothiophen-2-yl)naphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(5-iodothiophen-2-yl)naphthalene-1,4-dione typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dichloro-1,4-naphthoquinone and 5-iodothiophene.

    Reaction Conditions: The reaction is carried out in an anhydrous environment using a suitable solvent such as methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and ensuring proper handling of reagents to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(5-iodothiophen-2-yl)naphthalene-1,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

2-Chloro-3-(5-iodothiophen-2-yl)naphthalene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(5-iodothiophen-2-yl)naphthalene-1,4-dione involves its interaction with biological molecules:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-(5-iodothiophen-2-yl)naphthalene-1,4-dione is unique due to the presence of both chlorine and iodine substituents, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications in medicinal chemistry and material science.

Properties

CAS No.

112616-34-9

Molecular Formula

C14H6ClIO2S

Molecular Weight

400.62 g/mol

IUPAC Name

2-chloro-3-(5-iodothiophen-2-yl)naphthalene-1,4-dione

InChI

InChI=1S/C14H6ClIO2S/c15-12-11(9-5-6-10(16)19-9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H

InChI Key

YEEFPIZYVBUFBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)C3=CC=C(S3)I

Origin of Product

United States

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